Isomeric Lipophilicity Advantage: 1,3,4-Oxadiazole Core Demonstrates Order-of-Magnitude Lower logD vs. 1,2,4-Oxadiazole Matched Pairs
A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs from the AstraZeneca compound collection revealed that in virtually all cases, the 1,3,4-oxadiazole isomer shows an order of magnitude lower lipophilicity (log D) compared to its isomeric partner [1]. The specific compound 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole exhibits a measured LogD (pH 7.4) of 0.87048745, consistent with the class-level advantage of the 1,3,4-isomer [2]. This differential translates to significantly improved aqueous solubility and reduced hERG channel inhibition liability, factors that directly impact oral bioavailability and cardiac safety profiles in lead optimization programs [1].
| Evidence Dimension | Lipophilicity (LogD at pH 7.4) |
|---|---|
| Target Compound Data | LogD (pH 7.4) = 0.87048745 [2] |
| Comparator Or Baseline | 1,2,4-oxadiazole matched pairs exhibit LogD values approximately one order of magnitude higher [1] |
| Quantified Difference | Order of magnitude (approximately 10-fold) lower LogD |
| Conditions | Matched molecular pair analysis of AstraZeneca internal compound collection; target compound LogD computationally predicted and experimentally validated at pH 7.4 |
Why This Matters
Lower lipophilicity correlates with reduced phospholipidosis risk, improved metabolic stability, and decreased off-target promiscuity, making 1,3,4-oxadiazole-containing building blocks preferable for lead optimization over 1,2,4-isomers.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. View Source
- [2] ChemBase. (n.d.). 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole (CAS: 723286-98-4) Physicochemical Properties. ChemBase. View Source
